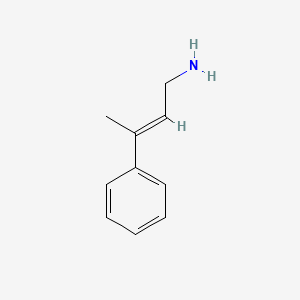
(2E)-3-phenylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenylbut-2-en-1-amine is an organic compound characterized by the presence of a phenyl group attached to a butenyl chain with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylbut-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the use of a Grignard reagent. For example, phenylmagnesium bromide can react with an appropriate butenyl halide to form the desired product after subsequent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-phenylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2E)-3-phenylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-en-1-amine: Similar structure but with a shorter carbon chain.
(2E)-3-phenylbut-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2E)-3-phenylbut-2-en-1-nitrile: Similar structure but with a nitrile group instead of an amine.
Uniqueness
(2E)-3-phenylbut-2-en-1-amine is unique due to its specific combination of a phenyl group, a butenyl chain, and an amine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(E)-3-phenylbut-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8,11H2,1H3/b9-7+ |
InChI Key |
VGCAFZUWOPGEJS-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CN)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















